molecular formula C15H21N3O B10902965 N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide

N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide

Cat. No.: B10902965
M. Wt: 259.35 g/mol
InChI Key: WKUVIIRTDPOYEP-UHFFFAOYSA-N
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Description

N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide is a compound that features a pyrazole ring attached to an adamantane structure via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide typically involves the reaction of 1-adamantanecarboxylic acid with 1H-pyrazole-3-methanol in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The adamantane structure provides stability and enhances the compound’s ability to penetrate biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1H-Pyrazol-3-ylmethyl)-1-adamantanecarboxamide is unique due to the specific positioning of the pyrazole ring and the adamantane structure, which imparts distinct physicochemical properties. This unique structure enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C15H21N3O/c19-14(16-9-13-1-2-17-18-13)15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,10-12H,3-9H2,(H,16,19)(H,17,18)

InChI Key

WKUVIIRTDPOYEP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=NN4

Origin of Product

United States

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